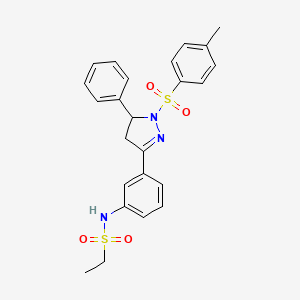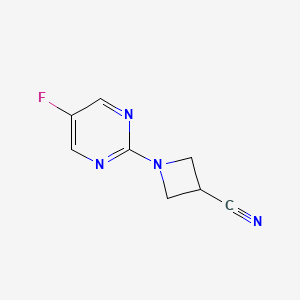![molecular formula C20H23N5O2S B2582398 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 898622-48-5](/img/structure/B2582398.png)
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazole ring, followed by the introduction of the sulfanyl group, and finally the attachment of the acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central triazole ring. The presence of the amine and acetamide groups suggests that the compound could form hydrogen bonds, which could influence its structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group could act as a nucleophile in reactions with electrophiles, while the acetamide group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and acetamide groups could make the compound soluble in polar solvents .科学的研究の応用
Radiosynthesis and Herbicide Safeners
The compound, 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide, plays a role in the synthesis and study of chemical substances, including herbicides and their safeners. For instance, related compounds such as chloroacetanilide herbicides and dichloroacetamide safeners are synthesized for studies on their metabolism and mode of action, highlighting the compound's importance in agricultural chemistry research (Latli & Casida, 1995).
Antimicrobial Activities
Research into triazole derivatives, including structures similar to 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide, reveals significant antimicrobial activities. Novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Analgesic Capsaicinoids
In the realm of pharmaceuticals, related structures have been explored for their analgesic properties, as in the study of capsaicinoids. The research into N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, underscores the compound's potential in developing new pain management solutions (Park et al., 1995).
Anticancer Research
Furthermore, compounds with the triazole moiety are being investigated for their anticancer activities. Research into ligands that interact with metal ions, including gold (III) and nickel (II), based on similar structures, highlights the ongoing exploration of these compounds in cancer treatment. These studies provide insights into designing new anticancer drugs with enhanced efficacy and selectivity (Ghani & Alabdali, 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-4-6-14(2)19(13)22-18(26)12-28-20-24-23-17(25(20)21)11-15-7-9-16(27-3)10-8-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYCSLHMSEBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2582335.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)